molecular formula C15H17N3O4 B2525000 Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate CAS No. 288251-84-3

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate

Cat. No. B2525000
M. Wt: 303.318
InChI Key: AAWOWAKNYZULEN-UHFFFAOYSA-N
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Description

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate is a specialty product used for proteomics research . It has a molecular formula of C15H17N3O4 and a molecular weight of 303.32 .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate is defined by its molecular formula, C15H17N3O4 . For a more detailed structural analysis, techniques such as NMR spectroscopy or X-ray crystallography could be used.


Physical And Chemical Properties Analysis

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate has a molecular weight of 303.32 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using computational chemistry methods.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

Synthetic Pathways and Chemical Properties
Chemical synthesis often explores the creation and functionalization of compounds for various applications, including pharmaceuticals and materials science. For example, the synthesis of vandetanib, a therapeutic agent, involves complex reactions including nitration, reduction, and cyclization steps that could be relevant to understanding the synthetic routes of related compounds such as Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate (Mi, 2015).

Pharmacophoric Elements in Drug Design
The role of specific pharmacophoric groups, such as arylcycloalkylamines, in enhancing the binding affinity and selectivity of compounds towards target receptors is crucial in drug design. Understanding these elements can inform the development of new therapeutic agents, indicating potential research applications for complex molecules (Sikazwe et al., 2009).

Analytical Chemistry and Toxicology

Quantitative Analysis of Biomarkers
In toxicology and forensic science, the quantification of specific metabolites or biomarkers, such as ethyl glucuronide (EtG) in hair, provides insights into substance use and exposure. Such methodologies can be adapted for monitoring exposure to various chemicals, offering a framework for studying the metabolism and long-term exposure effects of compounds like Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate (Crunelle et al., 2014).

Environmental Impact and Biodegradation

Biodegradation of Chemical Compounds
Understanding the environmental fate of chemical compounds, including their biodegradation in soil and groundwater, is essential for assessing their ecological impact. Studies on compounds like ethyl tert-butyl ether (ETBE) shed light on microbial degradation pathways, which could be relevant for evaluating the environmental persistence and degradation mechanisms of structurally similar compounds (Thornton et al., 2020).

Future Directions

The future directions for research on Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate could include elucidating its synthesis and mechanism of action, investigating its reactivity under various conditions, and exploring its potential applications in proteomics and other areas of research .

properties

IUPAC Name

ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-2-22-15(19)11-5-7-17(8-6-11)14-4-3-13(18(20)21)9-12(14)10-16/h3-4,9,11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOWAKNYZULEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate

Synthesis routes and methods

Procedure details

2-Chloro-5-nitrobenzonitrile (10 g), ethyl isonipecotate (60 g) and silver nitrate (11.1 g) were stirred at 120° C. for 3 h. The reaction mixture was cooled to room temperature and the solid was filtered off. To the filtrate was added dilute hydrochloric acid and the mixture was extracted with ethyl acetate. The organic layer was washed with dilute hydrochloric acid and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from hydrous diisopropyl ether to give ethyl 1-(4-nitro-2-cyanophenyl)piperidin-4-ylcarboxylate (17.1 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
catalyst
Reaction Step One

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